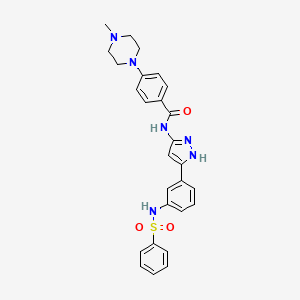
bpr1j-097
Übersicht
Beschreibung
BPR1J-097 ist ein neuartiger niedermolekularer Inhibitor der Fms-ähnlichen Tyrosinkinase 3 (FLT3), einer Rezeptortyrosinkinase, die eine entscheidende Rolle bei der Differenzierung und dem Überleben hämatopoetischer Stammzellen im Knochenmark spielt. Diese Verbindung hat eine potente inhibitorische Aktivität gegen akute myeloische Leukämie (AML)-Zellen gezeigt, insbesondere gegen solche mit FLT3-Mutationen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des zentralen Sulfonamid-Pharmakophors. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, die die Kupplung einer Sulfonamidgruppe mit einem Pyrazolring umfassen.
Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre inhibitorische Aktivität und pharmakokinetischen Eigenschaften zu verbessern.
Reinigung: Die endgültige Verbindung wird unter Verwendung chromatographischer Techniken gereinigt, um ein hochreines Produkt zu erhalten, das für biologische Tests geeignet ist
Wissenschaftliche Forschungsanwendungen
BPR1J-097 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Werkzeug verwendet, um die Struktur-Aktivitäts-Beziehungen von FLT3-Inhibitoren zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln.
Biologie: this compound wird verwendet, um die Rolle von FLT3 bei der Differenzierung und dem Überleben hämatopoetischer Stammzellen zu untersuchen und die molekularen Mechanismen zu untersuchen, die der FLT3-gesteuerten AML zugrunde liegen.
Medizin: Die Verbindung wird als potenzieller Therapeutikum für die Behandlung von AML entwickelt, insbesondere bei Patienten mit FLT3-Mutationen. Sie hat in präklinischen Studien vielversprechende Ergebnisse gezeigt und wird derzeit in klinischen Studien weiter untersucht.
Industrie: This compound wird in der pharmazeutischen Industrie als Leitverbindung für die Entwicklung neuer FLT3-Inhibitoren und anderer zielgerichteter Therapien für Krebs verwendet
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es die Aktivität der FLT3-Kinase hemmt. Die Verbindung bindet an die ATP-Bindungsstelle von FLT3 und verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen wie Signaltransduktor und Aktivator der Transkription 5 (STAT5), Ras, MAPK, PI3K und Akt. Diese Hemmung führt zur Unterdrückung der Zellproliferation und zur Induktion von Apoptose in FLT3-gesteuerten AML-Zellen .
Wirkmechanismus
BPR1J-097 exerts its effects by inhibiting the activity of FLT3 kinase. The compound binds to the ATP-binding site of FLT3, preventing the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription 5 (STAT5), Ras, MAPK, PI3K, and Akt. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in FLT3-driven AML cells .
Biochemische Analyse
Biochemical Properties
BPR1J-097 plays a crucial role in biochemical reactions by inhibiting the activity of FLT3 kinase. The compound interacts with FLT3 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription 5 (STAT5), Ras, MAPK, PI3K, and Akt . These interactions lead to the suppression of survival and proliferation signals in leukemic cells, making this compound a promising therapeutic agent for AML .
Cellular Effects
This compound has profound effects on various types of cells, particularly leukemic cells. It induces apoptosis in FLT3-driven AML cells by inhibiting FLT3/signal transducer and activator of transcription 5 phosphorylation . This inhibition disrupts cell signaling pathways that are essential for cell survival and proliferation. Additionally, this compound affects gene expression and cellular metabolism, further contributing to its anti-leukemic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of FLT3 kinase, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways that promote cell survival and proliferation. This compound also triggers apoptosis in FLT3-driven AML cells by disrupting the FLT3/signal transducer and activator of transcription 5 signaling axis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits favorable pharmacokinetic properties, including stability and minimal degradation . Long-term studies have shown that this compound maintains its inhibitory activity against FLT3 and continues to induce apoptosis in leukemic cells over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine xenograft models of FLT3-driven AML, this compound demonstrated dose-dependent tumor growth inhibition and regression . Higher doses of this compound resulted in more pronounced anti-tumor effects, although toxic or adverse effects were observed at excessively high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability and efficacy in inhibiting FLT3 kinase activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as leukemic cells, where it exerts its inhibitory effects on FLT3 kinase . The distribution of this compound is crucial for its therapeutic efficacy and overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FLT3 kinase . The compound’s activity is influenced by its localization, as it needs to be in proximity to FLT3 to effectively inhibit its kinase activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Vorbereitungsmethoden
The synthesis of BPR1J-097 involves multiple steps, starting with the preparation of the core sulphonamide pharmacophore. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of a sulphonamide group with a pyrazole ring.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and pharmacokinetic properties.
Purification: The final compound is purified using chromatographic techniques to obtain a high-purity product suitable for biological testing
Analyse Chemischer Reaktionen
BPR1J-097 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: this compound kann reduziert werden, um reduzierte Derivate zu bilden, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten am Molekül durch andere Gruppen ersetzt werden, um ihre Aktivität und Eigenschaften zu verändern
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit modifizierten biologischen Aktivitäten .
Vergleich Mit ähnlichen Verbindungen
BPR1J-097 ist unter den FLT3-Inhibitoren aufgrund seiner potenten inhibitorischen Aktivität und günstigen pharmakokinetischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
BPR1J-340: Ein weiterer FLT3-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Quizartinib: Ein bekannter FLT3-Inhibitor, der umfassend untersucht wurde und derzeit zur Behandlung von AML klinisch eingesetzt wird.
Midostaurin: Ein weiterer FLT3-Inhibitor, der zur Behandlung von AML eingesetzt wird.
This compound zeichnet sich durch seine hohe Selektivität für FLT3 und seine potente inhibitorische Aktivität gegen FLT3-gesteuerte AML-Zellen aus .
Eigenschaften
IUPAC Name |
N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKKHABFIOHAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BPR1J-097 a potential therapeutic agent for AML?
A1: The research paper "this compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML" [] highlights that this compound demonstrates strong inhibitory activity against FLT3 kinase. FLT3 mutations are frequently observed in AML and contribute to the disease's progression. Therefore, targeting FLT3 kinase with inhibitors like this compound presents a promising therapeutic strategy for AML treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


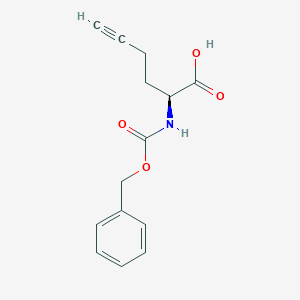
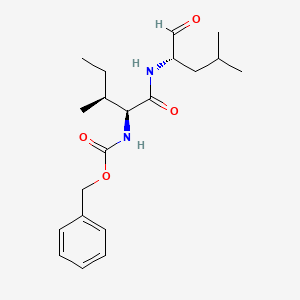
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)

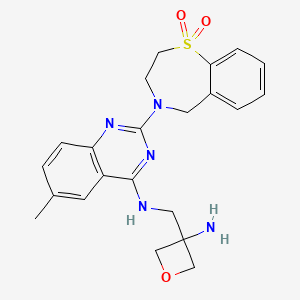


![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

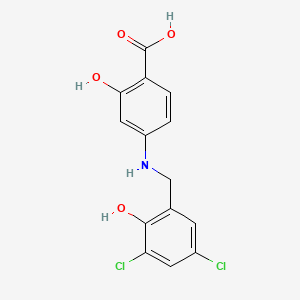
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)
